molecular formula C10H11ClN2O2 B581547 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo-[2,3-b]pyridine CAS No. 1261365-92-7

5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo-[2,3-b]pyridine

Cat. No.: B581547
CAS No.: 1261365-92-7
M. Wt: 226.66
InChI Key: WVGJKUQSSTUXRQ-UHFFFAOYSA-N
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Description

5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo-[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a pyridine ring fused with a pyrrole ring, with a chlorine atom at the 5-position and a dimethoxymethyl group at the 4-position. Pyrrolopyridines are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo-[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex heterocyclic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo-[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrrolopyridine oxides.

    Reduction: Formation of reduced pyrrolopyridine derivatives.

    Substitution: Formation of substituted pyrrolopyridine derivatives with various functional groups.

Scientific Research Applications

5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo-[2,3-b]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo-[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-14-10(15-2)8-6-3-4-12-9(6)13-5-7(8)11/h3-5,10H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGJKUQSSTUXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C2C=CNC2=NC=C1Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679108
Record name 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-92-7
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(dimethoxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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